molecular formula C16H11ClN2O2 B188297 1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- CAS No. 6903-92-0

1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)-

Cat. No. B188297
CAS RN: 6903-92-0
M. Wt: 298.72 g/mol
InChI Key: IJYHJPUCQKQUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)-, also known as CP-47,497, is a synthetic cannabinoid that is commonly used in scientific research. It was first synthesized in the 1980s and has since been used extensively in the study of the endocannabinoid system.

Mechanism Of Action

1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- acts as a potent agonist of the CB1 receptor, binding to the receptor and activating it in a manner similar to the endocannabinoid anandamide. This results in a cascade of signaling events that modulate various physiological processes, including pain perception, appetite, and mood.

Biochemical And Physiological Effects

1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- has been shown to have a range of biochemical and physiological effects in animal models. These include analgesic effects, appetite stimulation, and modulation of anxiety and depression-like behaviors.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- is its potency and selectivity for the CB1 receptor, which makes it a valuable tool for studying the endocannabinoid system. However, its use in lab experiments is limited by its potential for abuse and the potential for adverse effects in animal models.

Future Directions

There are several potential future directions for research involving 1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)-. These include the development of novel synthetic cannabinoids with improved therapeutic profiles, the study of the effects of chronic cannabinoid exposure on brain function and behavior, and the investigation of the role of the endocannabinoid system in various disease states.

Synthesis Methods

The synthesis of 1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- involves the reaction of 3-chloro-1-phenyl-4-(phenylamino)-1H-pyrrole-2,5-dione with a suitable reagent, such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- is widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It is particularly useful in the study of the CB1 receptor, which is the primary receptor for cannabinoids in the brain.

properties

CAS RN

6903-92-0

Product Name

1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)-

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

3-anilino-4-chloro-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C16H11ClN2O2/c17-13-14(18-11-7-3-1-4-8-11)16(21)19(15(13)20)12-9-5-2-6-10-12/h1-10,18H

InChI Key

IJYHJPUCQKQUMP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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